molecular formula C20H23N3O3S2 B2455895 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 690246-19-6

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B2455895
CAS No.: 690246-19-6
M. Wt: 417.54
InChI Key: BBJFCPSKEBZALA-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that zinc plays a crucial role in many biological processes and is an essential cofactor for many proteins and enzymes .

Mode of Action

Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .

Biochemical Pathways

Zinc transporters maintain intracellular and intra-organellar Zn2+ homeostasis . Detailed information about the structures of different reaction intermediates is required for a comprehensive understanding of their Zn2+ transport mechanisms . Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it’s proposed that these mechanisms of action ensure efficient Zn2+ transport .

Pharmacokinetics

The pharmacokinetics of zinc, in general, involve its absorption, distribution, metabolism, and excretion from the body . Understanding these processes is crucial for comprehending the response of the body to the drug .

Result of Action

Zinc is known to play a key role in many signal transduction processes . An imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .

Action Environment

It’s known that zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are well-documented .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFCPSKEBZALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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